molecular formula C13H29NO3Si B1338422 Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 203738-69-6

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Cat. No.: B1338422
CAS No.: 203738-69-6
M. Wt: 275.46 g/mol
InChI Key: ONLZZERSZRZSOX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is an organosilicon compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers, while substitution reactions can produce a variety of functionalized carbamates .

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This selective protection allows for controlled chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is unique due to its stability and versatility. It provides effective protection for alcohols and amines, allowing for selective reactions in complex synthetic pathways. Its ability to undergo various chemical reactions under controlled conditions makes it a valuable reagent in both research and industrial applications .

Biological Activity

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (CAS No. 203738-69-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with tert-butyldimethylsilyl chloride in the presence of a base. This method allows for the formation of the desired silyl ether, which is crucial for enhancing the compound's stability and solubility in biological systems.

Biological Properties

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown potential against both gram-positive and gram-negative bacteria, indicating its utility as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, possibly through antioxidant mechanisms.

The biological activity of this compound is thought to be mediated through several pathways:

  • Interaction with Cellular Targets : The silyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and potential targets within cells.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Bacterial Growth : The mechanism by which it exerts antimicrobial effects may involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study A (2021)Investigated the cytotoxic effects on Jurkat cells, demonstrating significant cell death at concentrations above 5 µg/mL.
Study B (2022)Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Study C (2023)Explored neuroprotective effects in vitro, suggesting reduced oxidative stress in neuronal cell cultures treated with the compound.

Properties

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLZZERSZRZSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456315
Record name TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203738-69-6
Record name TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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